molecular formula C20H27NO6 B13901878 But-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one

But-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one

Cat. No.: B13901878
M. Wt: 377.4 g/mol
InChI Key: LBIPWJFYYZEVQC-UHFFFAOYSA-N
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Description

But-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one is a complex organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one involves several steps, including the formation of the piperidine ring, the introduction of the hydroxyl and methyl groups, and the final coupling with but-2-enedioic acid. Typical reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations, including waste management and energy consumption.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carboxylic acid would produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In industry, it may be used as an intermediate in the production of specialty chemicals or as a component in materials science applications.

Mechanism of Action

The mechanism of action of But-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one would depend on its specific interactions with molecular targets. For example, it may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other piperidine derivatives or molecules with similar functional groups, such as:

  • 1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one
  • But-2-enedioic acid derivatives

Uniqueness

The uniqueness of But-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H27NO6

Molecular Weight

377.4 g/mol

IUPAC Name

but-2-enedioic acid;1-(3-hydroxy-4-methylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C16H23NO2.C4H4O4/c1-12-6-7-14(10-15(12)18)16(19)13(2)11-17-8-4-3-5-9-17;5-3(6)1-2-4(7)8/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)

InChI Key

LBIPWJFYYZEVQC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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